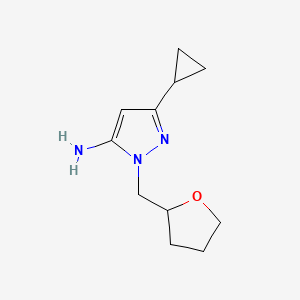

3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-2-(oxolan-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-15-9/h6,8-9H,1-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQJSPBJFQEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=CC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropyl group and a tetrahydrofuran moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole ring is known to participate in several biochemical pathways, potentially influencing cellular processes such as:

- Enzyme Inhibition : Compounds with pyrazole structures often inhibit key enzymes involved in disease pathways.

- Receptor Modulation : The compound may interact with specific receptors, affecting signal transduction pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These values suggest that this compound might possess comparable efficacy against tumor cells, warranting further investigation into its anticancer potential .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also reduce inflammation through similar mechanisms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including those structurally related to this compound:

- Anticancer Studies : A study found that derivatives with a similar structure exhibited cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 49.79 µM to 113.70 µM .

- Antimicrobial Activity : Research on pyrazole derivatives has shown promising results against various pathogens, highlighting their potential use in developing new antimicrobial agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells and modulate immune responses, further supporting their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that pyrazole derivatives, including 3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine, exhibit promising anticancer properties. A study demonstrated that modifications in the pyrazole structure could enhance its efficacy against specific cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .

1.2 Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression, such as SUMO activating enzymes. This inhibition can disrupt cellular processes that contribute to tumor growth and metastasis, making it a candidate for further investigation in cancer therapeutics .

Synthetic Applications

2.1 Synthesis of Novel Compounds

this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties for specific applications in drug development .

2.2 Reaction Conditions and Yields

The synthesis of this compound often involves palladium-catalyzed reactions, which provide high yields under optimized conditions. For instance, reactions involving sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in dioxane at elevated temperatures have shown promising results in terms of yield and purity .

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Palladium-catalyzed reaction | 83% | Sodium carbonate; 110°C; dioxane |

| Microwave-assisted synthesis | 65% | Pd(dppf)Cl2; 90°C; water/dioxane |

Material Science

3.1 Development of Functional Materials

The unique properties of this compound make it suitable for developing functional materials such as polymers or coatings with enhanced thermal stability and mechanical strength. Research is ongoing to explore its integration into composite materials for industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study tested various pyrazole derivatives against breast cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for further exploration of this compound in clinical settings.

Case Study 2: Synthesis Optimization

In a comparative analysis of different synthetic routes for pyrazole derivatives, researchers found that microwave-assisted methods significantly reduced reaction times while maintaining high yields. This approach is particularly beneficial for scaling up production for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.